molecular formula C16H16B2O4 B14263996 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane) CAS No. 135615-38-2

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)

Cat. No.: B14263996
CAS No.: 135615-38-2
M. Wt: 293.9 g/mol
InChI Key: PTCBRBCVXDJGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a biphenyl core (two phenyl rings connected at the 1,1'-positions) with 1,3,2-dioxaborolane groups attached at the 4,4'-positions. The dioxaborolane moiety consists of a boron atom bonded to two oxygen atoms within a five-membered ring, enhancing stability and reactivity in cross-coupling reactions.

Synthesis: The compound is synthesized via carbocyclic Reformatsky reagents reacting with bis(arylmethylidene)benzidines to form spirocyclic derivatives .

Applications: Primarily explored in medicinal chemistry for bioactive spirocyclic compounds.

Properties

CAS No.

135615-38-2

Molecular Formula

C16H16B2O4

Molecular Weight

293.9 g/mol

IUPAC Name

2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H16B2O4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8H,9-12H2

InChI Key

PTCBRBCVXDJGOY-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1,1’-biphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic ester groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides to form biaryl compounds through a palladium-catalyzed cross-coupling mechanism. The boronic ester groups also facilitate the formation of phenols through oxidation reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Ternaphthalene-Based Analogues
  • Example: 2,2'-(4,4'',5,5''-Tetradodecyl-[1,1':5',1''-ternaphthalene]-2',6'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) () Structure: A ternaphthalene (three fused naphthalene units) core with dioxaborolane groups at the 2',6'-positions and tetradodecyl substituents. Key Differences: Extended π-conjugation from the ternaphthalene core enhances electronic properties, making it suitable for organic electronics. Long alkyl chains improve solubility in non-polar solvents.
Binaphthyl-Based Analogues
  • Example : (S)-2,2'-(2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ()
    • Structure : A binaphthyl core with methoxymethoxy substituents and dioxaborolane groups at 3,3'-positions.
    • Key Differences : Chiral binaphthyl backbone enables enantioselective catalysis. Methoxymethoxy groups modulate steric and electronic effects for catalytic applications.
Terphenyl-Based Analogues
  • Example : 2,2'-[1,1':4',1''-Terphenyl]-4,4''-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] ()
    • Structure : Terphenyl core with dioxaborolane groups at 4,4''-positions.
    • Key Differences : Rigid terphenyl backbone improves thermal stability and planarity, advantageous for polymer synthesis and optoelectronic materials.

Substituent Effects

Alkyl Chain Modifications
  • Example : 2,2'-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ()
    • Structure : An octane linker between two dioxaborolane groups.
    • Key Differences : Flexible alkyl chains reduce crystallinity and enhance solubility, favoring solution-processable materials.
Electron-Donating Groups
  • Example : 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ()
    • Structure : Methoxy-substituted phenylene core.
    • Key Differences : Methoxy groups donate electron density, altering boron's electrophilicity and reactivity in Suzuki-Miyaura couplings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.